Ethyl 2-cyano-2-phenylbutanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69121. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

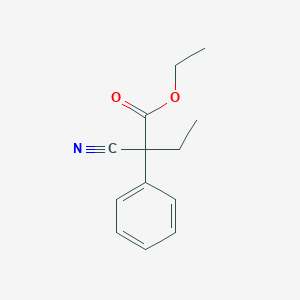

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJAUIYSQAXNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290526 | |

| Record name | ethyl 2-cyano-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-71-8 | |

| Record name | Ethyl α-cyano-α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-2-phenylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 718-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-2-phenyl-butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-cyano-α-ethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Ethyl 2-cyano-2-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyano-2-phenylbutanoate, a key intermediate in the synthesis of various organic molecules. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound possesses the following chemical structure and properties:

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.25 | Quartet | 2H | -OCH₂CH₃ |

| ~ 2.20 | Quartet | 2H | -CH₂CH₃ (butanoate) |

| ~ 1.30 | Triplet | 3H | -OCH₂CH₃ |

| ~ 1.00 | Triplet | 3H | -CH₂CH₃ (butanoate) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O (Ester) |

| ~ 135 | Quaternary Aromatic Carbon |

| ~ 129.5 | Aromatic CH |

| ~ 129.0 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 118 | C≡N (Nitrile) |

| ~ 63 | -OCH₂CH₃ |

| ~ 48 | Quaternary α-Carbon |

| ~ 30 | -CH₂CH₃ (butanoate) |

| ~ 14 | -OCH₂CH₃ |

| ~ 9 | -CH₂CH₃ (butanoate) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3100 - 3000 | C-H stretch (Aromatic) |

| ~ 2980 - 2850 | C-H stretch (Aliphatic) |

| ~ 2250 | C≡N stretch (Nitrile) |

| ~ 1745 | C=O stretch (Ester) |

| ~ 1600, 1495 | C=C stretch (Aromatic) |

| ~ 1250 | C-O stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 217 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₅]⁺ |

| 172 | [M - OCH₂CH₃]⁺ |

| 144 | [M - COOC₂H₅]⁺ |

| 116 | [C₆H₅-C(CN)]⁺ |

| 103 | [C₆H₅-CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Spectroscopy:

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

-

Procedure:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

-

¹³C NMR Spectroscopy:

-

Instrument: A 75, 100, or 125 MHz NMR spectrometer.

-

Procedure:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure (using ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Procedure (Electron Ionization - EI):

-

Introduce the sample into the ion source (e.g., via a GC column).

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of an organic compound is outlined below.

Caption: General workflow for spectroscopic analysis.

Key Structural Information from Spectroscopy

This diagram illustrates the correlation between spectroscopic techniques and the structural features of this compound.

Caption: Structural insights from different spectroscopic methods.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical progression to confirm the molecular structure.

Caption: Logical flow for structure confirmation.

References

An In-depth Technical Guide on the Physical Characteristics of Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of Ethyl 2-cyano-2-phenylbutanoate (CAS No: 718-71-8). Due to the limited availability of experimentally determined data in public literature, this document also furnishes standardized, detailed experimental protocols for determining key physical properties.

Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 217.27 g/mol | [2][4] |

| CAS Number | 718-71-8 | [1][3][4] |

| Appearance | Low Melting Solid | [1] |

| Purity | 95% - 98% (Varies by supplier) | [1][2][4] |

| Boiling Point | Data not available | [4] |

| Melting Point | Data not available | [4] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Determination of Physical Characteristics

The following sections detail standardized laboratory procedures for determining the primary physical properties of a chemical compound like this compound.

The melting point is a critical indicator of purity for a solid compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Method: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube) [5][6][7]

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.[5]

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in an oil bath (e.g., mineral oil or liquid paraffin) within the Thiele tube.[6][7]

-

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the melting point of the substance.[5] For accuracy, the determination should be repeated at least twice with fresh samples.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] It is a key characteristic for liquids.

Method: Thiele Tube Method [10][11]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (e.g., a fusion tube).[10][12] A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.[10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[10][11]

-

Heating and Observation: The Thiele tube is heated gently at the side arm. As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[11]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10][11] The barometric pressure should also be recorded.[9]

Density is the mass of a substance per unit volume (d = m/V).[13] It is an intensive property useful for substance identification.

Method: Gravimetric Measurement [13][14][15]

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (volumetric flask) is measured using an electronic balance.[15]

-

Volume Measurement: A specific volume of the liquid is added to the graduated cylinder. The volume is read precisely from the bottom of the meniscus.[15]

-

Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation:

-

Temperature Control: Since density is temperature-dependent, the temperature of the liquid should be measured and recorded.[13] The procedure should be repeated multiple times to ensure accuracy.[15]

The refractive index measures how light propagates through a substance and is a fundamental physical property.

Method: Abbe Refractometer [16]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Data Recording: The refractive index value is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent (often standardized at 20°C).[17]

Solubility tests provide information about the polarity and functional groups present in a compound.[18]

Method: Qualitative Solubility Testing [18][19]

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a small test tube.[19]

-

Solvent Addition: A small volume (e.g., 0.75 mL) of the solvent is added in portions.[19] The solvents typically used in a qualitative scheme include water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and concentrated H₂SO₄.[18]

-

Observation: After each addition, the test tube is vigorously shaken. The compound is classified as "soluble" if it dissolves completely.[19]

-

Systematic Testing: The tests are performed sequentially. For example, if a compound is insoluble in water, its solubility is then tested in 5% NaOH, and so on, following a standard solubility flowchart.[18] The results help to classify the compound as a strong acid, weak acid, base, or neutral compound.[19]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. Ethyl alpha-cyano-alpha-ethylbenzeneacetate | C13H15NO2 | CID 250114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uoanbar.edu.iq [uoanbar.edu.iq]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-phenylbutanoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical identity, physical and chemical properties, and outlines a general synthesis protocol. While noted for its role in the development of anti-inflammatory and analgesic drugs, specific biological pathways and detailed experimental workflows for its direct application are not extensively documented in publicly available literature. This guide summarizes the existing knowledge to support research and development activities.

Chemical Identity and Properties

This compound, also known by its synonyms α-Cyano-α-ethyl-benzeneacetic acid ethyl ester and Ethyl α-cyano-α-ethylbenzeneacetate, is a nitrile and ester functionalized organic compound.[1] Its primary utility lies in its role as a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 718-71-8[1] |

| Molecular Formula | C₁₃H₁₅NO₂[1] |

| InChI Key | VCJAUIYSQAXNGB-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.27 g/mol | [1] |

| Physical Form | Low Melting Solid | Commercial Supplier Data |

| Purity | 95-98% | Commercial Supplier Data |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis

The primary route for the synthesis of this compound is through the alkylation of a phenylcyanoacetate derivative. This reaction involves the introduction of an ethyl group to the α-carbon of ethyl phenylcyanoacetate.

Experimental Protocol: General Alkylation of Ethyl Phenylcyanoacetate

Reaction Scheme:

Caption: General synthesis pathway for this compound.

Methodology:

-

Deprotonation: Ethyl phenylcyanoacetate is treated with a suitable base (e.g., sodium hydride or sodium ethoxide) in an aprotic solvent (e.g., THF or DMF) to generate the corresponding enolate. The acidic proton on the α-carbon is readily removed due to the electron-withdrawing effects of the adjacent cyano and ester groups.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the solution. The enolate acts as a nucleophile, attacking the electrophilic ethyl group in an SN2 reaction to form the C-C bond at the α-position.

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. The presence of the cyano and phenyl groups allows for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.

Logical Workflow for Intermediate Utilization:

Caption: High-level workflow from chemical intermediate to drug development.

Spectroscopic Data

A complete, verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not consistently available across public scientific databases. Researchers synthesizing this compound should perform full analytical characterization to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain detailing the specific biological activities or mechanisms of action of this compound itself. As a chemical intermediate, it is not expected to have a defined pharmacological role. Its significance lies in its utility for synthesizing compounds that may interact with biological targets. Research into the biological effects of its derivatives is ongoing in the fields of medicinal chemistry and drug discovery.

Safety Information

Table 3: Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While detailed experimental protocols and biological data for the compound itself are limited, its chemical properties make it a versatile starting material for further molecular development. This guide provides a summary of the currently available technical information to aid researchers in their synthetic and drug discovery endeavors. Further research into the derivatives of this compound may uncover novel therapeutic agents.

References

An In-depth Technical Guide on Ethyl 2-cyano-2-phenylbutanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-phenylbutanoate, a member of the α-substituted cyanoester class of compounds, has a history rooted in the foundational principles of organic synthesis. While a singular "discovery" event is not prominently documented, its synthesis is a logical extension of established chemical reactions. This technical guide consolidates the available information on its synthesis, chemical properties, and the broader context of its potential biological relevance based on the chemistry of related α-cyanophenylalkanoic acid esters.

Introduction and Historical Context

The development of synthetic methodologies for α-substituted cyanoesters is historically linked to the exploration of active methylene compounds. The presence of two electron-withdrawing groups (a nitrile and a carboxylate ester) on the α-carbon makes the α-proton acidic and amenable to deprotonation and subsequent alkylation.

The study of α-substituted cyanoesters builds upon the foundational chemistry of simpler compounds like ethyl cyanoacetate.[1] Early research in this area focused on classical alkylation reactions. A plausible and straightforward synthetic route to this compound involves the alkylation of ethyl phenylcyanoacetate with an ethyl halide.

A significant advancement in the synthesis of this class of compounds came with the advent of palladium-catalyzed α-arylation of nitriles and 2-cyanoacetate esters.[1] A one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates was developed based on a Pd(OAc)₂/DPPF-catalyzed enolate arylation followed by in situ alkylation, showcasing a more modern and efficient approach.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Appearance | Colorless to light blue liquid or solid |

| CAS Number | 718-71-8 |

Synthesis and Experimental Protocols

Classical Synthesis: Alkylation of Ethyl Phenylcyanoacetate

This protocol describes the synthesis of this compound via the alkylation of ethyl phenylcyanoacetate with ethyl bromide using a strong base.

Materials:

-

Ethyl phenylcyanoacetate

-

Sodium ethoxide (or another suitable strong base)

-

Ethyl bromide

-

Anhydrous ethanol (or another suitable aprotic solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for neutralization if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl phenylcyanoacetate in anhydrous ethanol.

-

Slowly add a solution of sodium ethoxide in ethanol to the flask at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Add ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Modern Synthesis Approach: Palladium-Catalyzed One-Pot Synthesis

A more contemporary method involves a palladium-catalyzed one-pot synthesis of 2-alkyl-2-arylcyanoacetates. This procedure offers a rapid and efficient route to a variety of such compounds.[2]

Conceptual Workflow:

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ethyl 2-cyano-2-phenylbutanoate, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the generation of ethyl 2-cyano-2-phenylacetate, followed by an alkylation reaction to yield the final product. Detailed experimental protocols for each step are presented, along with a summary of all relevant quantitative data in a structured table. A visual representation of the experimental workflow is also provided using a Graphviz diagram to ensure clarity and reproducibility.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of a quaternary carbon center bearing a cyano, an ester, and a phenyl group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The following protocol outlines a reliable and reproducible method for the preparation of this compound in a laboratory setting.

Data Presentation

| Parameter | Ethyl 2-cyano-2-phenylacetate (Precursor) | This compound (Final Product) |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₃H₁₅NO₂ |

| Molecular Weight | 189.21 g/mol | 217.27 g/mol [1][2] |

| CAS Number | 4553-07-5[3] | 718-71-8[1] |

| Appearance | Colorless liquid | Low Melting Solid[1] |

| Boiling Point | 129-131 °C at 3 mmHg | Not available |

| Yield | ~65-72% | Not available |

| ¹H NMR (CDCl₃, ppm) | Not fully detailed in search results. | Not available in search results. |

| ¹³C NMR (CDCl₃, ppm) | Not fully detailed in search results. | Not available in search results. |

| IR (cm⁻¹) | Not fully detailed in search results. | Not available in search results. |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-phenylacetate

This procedure is adapted from a well-established Organic Syntheses protocol.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Phenylacetonitrile (benzyl cyanide)

-

Diethyl carbonate

-

Toluene

-

Acetic acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Calcium chloride

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride tube, prepare sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 200 mL of anhydrous ethanol.

-

Removal of Excess Ethanol: Once all the sodium has reacted, arrange the apparatus for distillation and remove the excess ethanol under reduced pressure.

-

Reaction Setup: To the flask containing the dry sodium ethoxide, add 118 g (1 mol) of diethyl carbonate and 58.5 g (0.5 mol) of phenylacetonitrile.

-

Reaction: Heat the mixture with stirring. The reaction mixture will turn into a clear solution and then a thick paste as the sodium salt of the product precipitates.

-

Work-up: After cooling, dissolve the reaction mixture in 500 mL of water. Separate the aqueous layer and extract the organic layer with a small amount of water. Combine the aqueous portions and acidify with acetic acid until the solution is acidic to litmus paper.

-

Extraction: Extract the acidified aqueous solution with three 100 mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation.

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at 129-131 °C under 3 mmHg pressure. The expected yield is approximately 65-72%.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the alkylation of active methylene compounds.

Materials:

-

Ethyl 2-cyano-2-phenylacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Ethyl iodide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Enolate: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 0.1 mol of ethyl 2-cyano-2-phenylacetate in 100 mL of anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide (from 2.3 g, 0.1 g-atom of sodium in 50 mL of anhydrous ethanol).

-

Alkylation: To the stirred solution of the sodium enolate, add 0.11 mol of ethyl iodide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.

-

Extraction: Extract the aqueous mixture with three 75 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them successively with water and saturated aqueous ammonium chloride solution. Dry the ether solution over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound.

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of Ethyl 2-cyano-2-phenylbutanoate, a valuable intermediate in pharmaceutical and organic synthesis.

Introduction

This compound is a versatile building block characterized by a quaternary carbon center, a structural motif of interest in the development of various biologically active molecules. Its synthesis is most effectively achieved through the alkylation of a precursor possessing an active methylene group, such as ethyl 2-cyano-2-phenylacetate. The presence of both the nitrile and the ester groups activates the α-carbon, facilitating its deprotonation and subsequent nucleophilic attack on an electrophile.

Reaction Mechanism: Phase-Transfer Catalyzed C-Alkylation

The synthesis of this compound can be efficiently carried out via a phase-transfer catalyzed (PTC) C-alkylation of ethyl 2-cyano-2-phenylacetate with an ethylating agent (e.g., ethyl bromide). The reaction proceeds through the following key steps:

-

Deprotonation: In a biphasic system (aqueous and organic), a strong base in the aqueous phase (e.g., concentrated sodium hydroxide) deprotonates the acidic α-hydrogen of ethyl 2-cyano-2-phenylacetate present in the organic phase. This deprotonation occurs at the interface of the two phases.

-

Ion Pair Formation: A phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the resulting carbanion from the aqueous or interface region into the organic phase. The lipophilic catalyst cation forms an ion pair with the carbanion.[1][2]

-

Nucleophilic Substitution (SN2): The ion pair is now soluble in the organic phase, where it can readily react with the ethylating agent (ethyl bromide) in a classic SN2 reaction. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide and displacing the bromide ion.

-

Catalyst Regeneration: The newly formed this compound remains in the organic phase, and the catalyst cation pairs with the bromide anion, returning to the aqueous phase to repeat the catalytic cycle.

This PTC method offers several advantages, including the use of inexpensive bases, mild reaction conditions, and high selectivity for mono-alkylation, avoiding the need for strictly anhydrous solvents and hazardous reagents like sodium amide or metal hydrides.[1]

Quantitative Data Summary

While specific data for the synthesis of this compound is not extensively reported, the following table summarizes typical quantitative parameters for the closely related phase-transfer catalyzed alkylation of phenylacetonitrile with ethyl bromide, which can be considered indicative for the target synthesis.[1]

| Parameter | Value | Reference |

| Starting Material | Phenylacetonitrile | [1] |

| Alkylating Agent | Ethyl Bromide | [1] |

| Base | 50% Aqueous Sodium Hydroxide | [1] |

| Catalyst | Benzyltriethylammonium Chloride | [1] |

| Solvent | Benzene (for workup) | [1] |

| Reaction Temperature | 28-35 °C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 78-84% | [1] |

Experimental Protocol

This protocol details the synthesis of this compound via phase-transfer catalyzed alkylation of ethyl 2-cyano-2-phenylacetate.

Materials:

-

Ethyl 2-cyano-2-phenylacetate

-

Ethyl bromide

-

50% Aqueous Sodium Hydroxide

-

Benzyltriethylammonium chloride

-

Benzene (or other suitable organic solvent like toluene)

-

Dilute Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

-

Water bath for cooling

-

Separatory funnel

-

Rotary evaporator

-

Vigreux column for distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 50% aqueous sodium hydroxide, ethyl 2-cyano-2-phenylacetate, and benzyltriethylammonium chloride.

-

Addition of Alkylating Agent: Begin stirring the mixture. Add ethyl bromide dropwise from a dropping funnel over approximately 1.5 to 2 hours, maintaining the reaction temperature between 28-35 °C. Use a cold-water bath to control any exotherm.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours. Then, raise the temperature to 40 °C for 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., benzene) to the flask. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the layers. Extract the aqueous phase with an additional portion of the organic solvent. Combine the organic layers and wash successively with water, dilute hydrochloric acid, and finally with water again.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation through a Vigreux column to obtain pure this compound.

Visualizations

.dot

Caption: Phase-Transfer Catalysis Mechanism for Alkylation.

.dot

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for Ethyl 2-cyano-2-phenylbutanoate as a Precursor for Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of ethyl 2-cyano-2-phenylbutanoate in the synthesis of bioactive compounds. The primary example focuses on the synthesis of glutethimide, a piperidine-2,6-dione derivative with known central nervous system (CNS) depressant and anticonvulsant properties. While the classical synthesis of glutethimide starts from 2-phenylbutyronitrile, this document outlines an adapted methodology using this compound, highlighting its potential as a versatile precursor in medicinal chemistry.

Application Note 1: Synthesis of 3-Ethyl-3-phenyl-piperidine-2,6-dione (Glutethimide)

This protocol details a three-step synthesis of glutethimide from this compound. The process involves a Michael addition, followed by hydrolysis of the nitrile group and subsequent intramolecular cyclization.

Overall Synthetic Workflow

The synthesis of glutethimide from this compound is a sequential process involving three key chemical transformations.

Application Note: High-Yield Synthesis of 2-Phenylbutanoic Acid via Hydrolysis and Decarboxylation of Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the synthesis of 2-phenylbutanoic acid, a valuable building block in pharmaceutical and organic synthesis. The method involves a one-pot hydrolysis and decarboxylation of the readily available starting material, ethyl 2-cyano-2-phenylbutanoate. This process provides a high-yield pathway to the desired carboxylic acid, avoiding the use of harsh or expensive reagents. The straightforward procedure, coupled with a simple purification, makes it suitable for both small-scale research and larger-scale production environments.

Introduction

2-Phenylbutanoic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its preparation from this compound represents a common transformation in organic synthesis, involving the hydrolysis of both the ester and the nitrile functionalities, followed by the decarboxylation of the resulting unstable α-cyano-α-phenylbutanoic acid intermediate. This application note provides a detailed experimental protocol for this conversion, along with quantitative data and a visual representation of the experimental workflow.

Chemical Reaction

The overall transformation proceeds in two key steps within a single pot:

-

Hydrolysis: The ethyl ester and the cyano group of this compound are hydrolyzed under basic conditions to form the corresponding carboxylate and to liberate ammonia.

-

Decarboxylation: Upon acidification and heating, the intermediate α-cyano-α-phenylbutanoic acid readily undergoes decarboxylation to yield the final product, 2-phenylbutanoic acid.

Caption: Reaction pathway for the synthesis of 2-phenylbutanoic acid.

Experimental Protocol

This protocol is adapted from a general procedure for the hydrolysis and decarboxylation of α-aryl cyanoacetates.[1]

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in a 10:1 (v/v) mixture of methanol and water.

-

Hydrolysis: To the stirred solution, add potassium hydroxide (3.0 equiv) in portions. Heat the reaction mixture to 90°C and maintain it at this temperature for 2.5 hours.[1]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution, carefully add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH is acidic (pH ~1-2). This will likely cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-phenylbutanoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, product, and the reaction conditions based on a related procedure.[1]

| Parameter | Value | Reference |

| Starting Material | ||

| Name | This compound | |

| Molecular Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.27 g/mol | |

| Product | ||

| Name | 2-Phenylbutanoic acid | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Reaction Conditions | ||

| Base | Potassium Hydroxide (KOH) | [1] |

| Solvent | Methanol/Water (10:1 v/v) | [1] |

| Temperature | 90°C | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | ||

| Expected Yield | High (based on analogous reactions) | [1] |

Safety Precautions

-

Handle potassium hydroxide and concentrated hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses, lab coat) as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Methanol and ethyl acetate are flammable; avoid open flames.

Conclusion

This application note provides a detailed and reliable method for the synthesis of 2-phenylbutanoic acid from this compound. The protocol is straightforward, uses readily available reagents, and is expected to provide the product in high yield. This procedure is well-suited for applications in medicinal chemistry and organic synthesis where a scalable and efficient route to 2-phenylbutanoic acid is required.

References

Application Notes and Protocols for the Synthesis of 2-amino-2-phenylbutanoic acid from Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-phenylbutanoic acid is a non-proteinogenic α-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral quaternary α-carbon, makes it an important component in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of 2-amino-2-phenylbutanoic acid starting from ethyl 2-cyano-2-phenylbutanoate. The described methodology is based on the Darapsky synthesis, a variation of the Curtius rearrangement, which is a reliable method for converting α-cyano esters into α-amino acids.[1][2][3]

The overall synthetic strategy involves a four-step sequence:

-

Hydrazinolysis of the starting ester to form the corresponding acyl hydrazide.

-

Diazotization of the acyl hydrazide to yield the acyl azide.

-

Curtius Rearrangement of the acyl azide to an isocyanate, which is trapped with an alcohol to form a carbamate.

-

Acid Hydrolysis of the carbamate and the nitrile group to afford the final α-amino acid.

Synthesis of Starting Material: this compound

While the primary focus of this document is the conversion of this compound, a brief overview of its synthesis is provided for context. The starting material is typically prepared via the alkylation of ethyl 2-cyano-2-phenylacetate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

Table 1: Typical Reagents and Conditions for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Ethyl 2-cyano-2-phenylacetate |

| Alkylating Agent | Ethyl Iodide |

| Base | Sodium Ethoxide in Ethanol |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux |

| Typical Yield | 85-95% |

Experimental Protocols

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of 2-amino-2-phenylbutanoic acid.

Step 1: Synthesis of 2-Cyano-2-phenylbutanehydrazide (Hydrazinolysis)

This step converts the ethyl ester into the corresponding acyl hydrazide.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization of the acyl hydrazide.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Table 2: Quantitative Data for Hydrazinolysis

| Parameter | Value |

| Molar Ratio (Ester:Hydrazine) | 1 : 1.2 |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 80-90% |

Step 2: Synthesis of 2-Cyano-2-phenylbutanoyl azide (Diazotization)

The acyl hydrazide is converted to the acyl azide in this step. Acyl azides can be explosive, so they are typically generated and used in situ without isolation.

Materials:

-

2-Cyano-2-phenylbutanehydrazide

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Suspend the 2-cyano-2-phenylbutanehydrazide (1 equivalent) in a mixture of hydrochloric acid and water at 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C.

-

Stir the mixture vigorously at 0-5 °C for 30 minutes. The formation of the acyl azide is often indicated by the appearance of a white precipitate.

-

The acyl azide is not isolated and is used immediately in the next step.

Step 3: Synthesis of Ethyl (1-cyano-1-phenylpropyl)carbamate (Curtius Rearrangement)

The acyl azide undergoes rearrangement to an isocyanate, which is then trapped by ethanol to form a carbamate.[1][2][3]

Materials:

-

The reaction mixture containing 2-cyano-2-phenylbutanoyl azide

-

Ethanol (absolute)

-

Heating mantle

-

Reflux condenser

Procedure:

-

Carefully add cold, absolute ethanol to the reaction mixture containing the acyl azide.

-

Slowly warm the mixture to room temperature and then heat to reflux. Nitrogen gas will be evolved during this step.

-

Continue refluxing for 2-3 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature.

-

The carbamate product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.

Caption: Key steps of the Curtius Rearrangement.

Step 4: Synthesis of 2-Amino-2-phenylbutanoic acid (Hydrolysis)

The final step involves the acid-catalyzed hydrolysis of both the carbamate and the nitrile functionalities.

Materials:

-

Ethyl (1-cyano-1-phenylpropyl)carbamate

-

Hydrochloric acid (concentrated)

-

Heating mantle

-

Reflux condenser

-

pH meter or pH paper

Procedure:

-

To the crude ethyl (1-cyano-1-phenylpropyl)carbamate, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours. The hydrolysis of both the carbamate and nitrile groups will occur.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of 2-amino-2-phenylbutanoic acid (around pH 6) using a base (e.g., ammonium hydroxide or sodium hydroxide solution).

-

The amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-amino-2-phenylbutanoic acid.

Table 3: Physical and Chemical Properties of 2-Amino-2-phenylbutanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Melting Point | 276-280 °C (decomposes) | [4] |

| Appearance | White solid | [4] |

| CAS Number | 5438-07-3 | [5] |

Safety Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acyl azides are potentially explosive and should be handled with caution. They should not be isolated and should be kept at low temperatures.

-

Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Concentrated acids and bases are corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of 2-amino-2-phenylbutanoic acid from this compound via the Darapsky synthesis is a robust and well-established method. While it involves multiple steps, it provides a reliable route to this important amino acid derivative. Careful handling of the reagents, particularly the intermediates in the Curtius rearrangement, is crucial for a safe and successful synthesis. The protocols and data provided in this document are intended to serve as a comprehensive guide for researchers in the field of organic synthesis and drug development.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing Ethyl 2-cyano-2-phenylbutanoate as a versatile starting material. This sterically hindered α,α-disubstituted cyanoacetate offers a unique building block for the creation of diverse molecular scaffolds of interest in medicinal chemistry and drug development.

Introduction

This compound is a valuable precursor for the synthesis of a range of heterocyclic systems, including pyrimidines and pyridones. Its quaternary carbon center, substituted with both a phenyl and an ethyl group, introduces significant steric bulk, which can influence reactivity and selectivity in cyclization reactions. This document outlines key synthetic transformations and provides detailed experimental procedures for the preparation of barbiturates and pyridones.

Synthesis of 5-Ethyl-5-phenylbarbituric Acid

The condensation of this compound with urea in the presence of a strong base is a viable route to 5-ethyl-5-phenylbarbituric acid, a compound with potential applications in medicinal chemistry. While the direct reaction with the cyanoester is plausible, a more established method involves the analogous reaction with diethyl 2-ethyl-2-phenylmalonate. The protocol described here is adapted from established procedures for malonic ester condensation with urea.[1][2]

Experimental Protocol: Synthesis of 5-Ethyl-5-phenylbarbituric Acid

Materials:

-

This compound (or Diethyl α-ethyl-α-phenylmalonate)

-

Urea

-

Sodium methoxide

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid

-

Ethanol

-

Water

-

Activated carbon

Procedure:

-

In a reaction flask, add a methanol solution of sodium methoxide.

-

Add ethyl acetate and heat the mixture to reflux to eliminate any free alkali.

-

To the refluxing solution, add urea followed by this compound.

-

Heat the reaction mixture to distill off the ethanol, allowing the internal temperature to rise.

-

After distillation, apply a vacuum to remove any remaining volatile components.

-

Cool the reaction mixture to below 40°C and dissolve the residue in water.

-

Decolorize the solution with activated carbon and filter.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the crude product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-ethyl-5-phenylbarbituric acid.

Table 1: Quantitative Data for the Synthesis of 5-Ethyl-5-phenylbarbituric Acid (from Diethyl α-ethyl-α-phenylmalonate)

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| Diethyl α-ethyl-α-phenylmalonate | Urea | Sodium methoxide | Methanol/Ethyl acetate | 5-Ethyl-5-phenylbarbituric acid | High | [1][2] |

Note: The yield is reported as "high" in the patent literature without a specific percentage. The protocol is expected to be adaptable for this compound, though yields may vary due to differences in reactivity.

Synthesis of Substituted 3-Cyano-2-pyridones

Substituted 2-pyridones are an important class of heterocycles with a wide range of biological activities. The synthesis of 3-cyano-2-pyridones can be achieved through multi-component reactions involving an active methylene compound, an aldehyde, and a nitrogen source. While a direct protocol for this compound was not identified, the following general procedure for the synthesis of N-alkyl-3-cyano-2-pyridones from a cyanoacetamide derivative (which can be synthesized from ethyl cyanoacetate) and a β-dicarbonyl compound provides a solid foundation.

Experimental Workflow: Synthesis of 3-Cyano-2-pyridones

Caption: General workflow for the two-step synthesis of substituted 3-cyano-2-pyridones.

Experimental Protocol: Synthesis of Substituted 3-Cyano-4-ethyl-4-phenyl-2-pyridones (Proposed)

This protocol is a proposed adaptation based on general methods for pyridone synthesis from α,α-disubstituted cyanoacetamides.

Step 1: Synthesis of N-Aryl-2-cyano-2-phenylbutanamide

Materials:

-

This compound

-

Substituted aniline

-

High-boiling point solvent (e.g., xylenes) or neat conditions

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and the desired substituted aniline (1.0 eq).

-

Heat the mixture to a high temperature (e.g., 180-200 °C) under reflux, with or without a high-boiling point solvent.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and purify the resulting N-aryl-2-cyano-2-phenylbutanamide by recrystallization or column chromatography.

Step 2: Synthesis of Substituted 3-Cyano-4-ethyl-4-phenyl-2-pyridone

Materials:

-

N-Aryl-2-cyano-2-phenylbutanamide (from Step 1)

-

β-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq)

-

Potassium hydroxide (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve the N-aryl-2-cyano-2-phenylbutanamide (1.0 eq) and the β-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired substituted 3-cyano-4-ethyl-4-phenyl-2-pyridone.

Table 2: Expected Reactants and Products for Pyridone Synthesis

| Cyanoacetamide Precursor | β-Dicarbonyl | Product |

| N-Aryl-2-cyano-2-phenylbutanamide | Acetylacetone | 1-Aryl-3-cyano-4-ethyl-5-methyl-4-phenyl-2-pyridone |

| N-Aryl-2-cyano-2-phenylbutanamide | Ethyl acetoacetate | 1-Aryl-3-cyano-5-ethoxycarbonyl-4-ethyl-4-phenyl-2-pyridone |

Reaction Pathway: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[3][4] While this compound itself is not a dinitrile, it can be envisioned as a precursor to a dinitrile through appropriate chemical modifications. For instance, the ester group could be converted to a cyanoalkyl group, which could then undergo an intramolecular cyclization.

Caption: Conceptual pathway for the synthesis of a cyclic ketone via a Thorpe-Ziegler reaction starting from an this compound derivative.

This represents a potential, albeit more complex, synthetic route to carbocyclic systems bearing the geminal ethyl and phenyl substituents. The feasibility and yields of such a sequence would require experimental investigation.

Conclusion

This compound is a promising, though sterically demanding, building block for heterocyclic synthesis. The protocols provided herein for the synthesis of barbiturates and the proposed pathway for pyridone synthesis offer starting points for further exploration. The unique substitution pattern of this starting material can lead to novel heterocyclic structures with potential applications in drug discovery and development. Further research is warranted to fully explore the reactivity of this compound and expand its utility in the synthesis of other important heterocyclic scaffolds.

References

- 1. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 2. CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Thorpe_reaction [chemeurope.com]

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Ethyl 2-cyano-2-phenylbutanoate (CAS: 718-71-8), a nitrile and ester compound. The following protocols are intended for use by qualified personnel in a laboratory setting.

Compound Information:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][2] |

| Molecular Weight | 217.27 g/mol | [1][2] |

| Appearance | Low Melting Solid | [1] |

| Purity (Typical) | ≥95.0% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent. These predictions are based on the analysis of structurally similar compounds.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl H | 7.50 - 7.30 | Multiplet | 5H |

| -O-CH₂- (Ethyl) | 4.25 | Quartet | 2H |

| -CH₂- (Butanoyl) | 2.20 | Quartet | 2H |

| -CH₃ (Ethyl) | 1.30 | Triplet | 3H |

| -CH₃ (Butanoyl) | 1.00 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectral data provides insight into the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~168 |

| Phenyl C (quaternary) | ~135 |

| Phenyl CH | ~129, ~128, ~126 |

| C-CN (quaternary) | ~118 |

| CN (Nitrile) | ~115 |

| -O-CH₂- (Ethyl) | ~62 |

| -C- (quaternary, butanoyl) | ~45 |

| -CH₂- (Butanoyl) | ~30 |

| -CH₃ (Ethyl) | ~14 |

| -CH₃ (Butanoyl) | ~9 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flask and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using standard parameters (e.g., pulse angle, relaxation delay).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Identify and label the peaks in both spectra.

-

Workflow for NMR Analysis:

References

Application Note: Purity Determination of Ethyl 2-cyano-2-phenylbutanoate by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ethyl 2-cyano-2-phenylbutanoate purity. The described protocol is designed for accuracy and precision in assessing the purity of bulk drug substances and for the identification of potential impurities and degradation products. This method is crucial for quality control throughout the drug development process, ensuring the safety and efficacy of the final pharmaceutical product. The protocol includes sample preparation, detailed chromatographic conditions, and a systematic approach to method validation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to quantify the active pharmaceutical ingredient (API) and to detect and quantify any process-related impurities or degradation products. This document provides a comprehensive protocol for the analysis of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (99.5% purity or higher)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Equipment

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A stability-indicating RP-HPLC method was developed for the analysis of this compound. The following chromatographic conditions are recommended:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1][2] These studies expose the drug substance to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acid and base-treated samples and dilute all samples with the mobile phase to the target concentration before HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Purity Analysis of this compound

| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |

| Reference Standard | 8.5 | 1,250,000 | 99.8 | 99.5 (known) |

| Test Sample | 8.5 | 1,235,000 | 98.5 | 98.2 |

| Impurity 1 | 4.2 | 12,500 | 1.0 | - |

| Impurity 2 | 6.8 | 6,250 | 0.5 | - |

Table 3: Results of Forced Degradation Studies

| Stress Condition | % Degradation | Major Degradant Retention Time (min) |

| Acid Hydrolysis | 15.2 | 5.1 |

| Base Hydrolysis | 25.8 | 3.8, 7.2 |

| Oxidative Degradation | 8.5 | 9.3 |

| Thermal Degradation | 5.1 | 6.5 |

| Photolytic Degradation | 2.3 | 10.1 |

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-cyano-2-phenylbutanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-2-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. First, ethyl phenylcyanoacetate is synthesized, typically through the condensation of benzyl cyanide and diethyl carbonate in the presence of a strong base like sodium ethoxide. The second step is the alkylation of ethyl phenylcyanoacetate with an ethylating agent, such as ethyl iodide or ethyl bromide, using a base to generate the nucleophilic enolate.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are typically benzyl cyanide, diethyl carbonate, a sodium alkoxide base (like sodium ethoxide), and an ethylating agent (e.g., ethyl iodide or ethyl bromide). Anhydrous ethanol is often used as a solvent for the preparation of sodium ethoxide.

Q3: Why is it crucial to use anhydrous conditions during the reaction?

A3: The use of anhydrous (dry) conditions is critical because the base used in the reaction, such as sodium ethoxide, is highly reactive with water. The presence of moisture will consume the base, reducing the yield of the desired product. It can also lead to hydrolysis of the ester and nitrile functional groups in the starting materials and product.

Q4: What are the most common side reactions to be aware of?

A4: The most prevalent side reactions include:

-

Dialkylation: The product, this compound, can be further alkylated to form an undesired dialkylated product.

-

Hydrolysis: The ester or nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or amide, especially if water is present.

-

Self-condensation: Molecules of the cyanoacetate starting material can react with each other in a Claisen-type condensation.

-

O-alkylation: The intermediate enolate is an ambident nucleophile, meaning it can be alkylated on the carbon (C-alkylation, desired) or the oxygen (O-alkylation, side-product).

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through vacuum distillation to separate it from lower-boiling starting materials and higher-boiling side products. Column chromatography can also be employed for smaller-scale purifications.